Bis(pentafluorophenyl)borinic acid
Overview
Description
Bis(pentafluorophenyl)borinic acid (BFBPA) is an oxidation catalyst used in organic synthesis . It can be used as a stoichiometric oxidant or as a milder alternative to harsher reagents . It’s also known for its role as a Lewis acid catalyst .
Synthesis Analysis
The synthesis of this compound involves the catalytic reactivity of 9-(bis(perfluorophenyl)boraneyl)-9H-carbazole (1) towards the hydrosilylation of carbonyls . The stability of 1 was followed using nuclear magnetic resonance (NMR) spectroscopy . It was found that 1 cleanly decomposed via hydrolysis to this compound (2) .Molecular Structure Analysis
The molecular structure of this compound is stable under ambient atmospheric conditions for upwards of 3 months in the solid-state and 2 weeks dissolved in solution . The Lewis acidity of 2 was evaluated and similarly reactivity towards hydrosilylation was observed .Chemical Reactions Analysis
This compound has shown reactivity towards organonitriles to give novel heterocyclic compounds containing a BOBOCN six-membered ring .Physical and Chemical Properties Analysis
This compound is stable under ambient atmospheric conditions for upwards of 3 months in the solid-state and 2 weeks dissolved in solution . It’s also known for its high Lewis acidity .Mechanism of Action
Future Directions
The future directions of Bis(pentafluorophenyl)borinic acid involve its potential as a more sustainable Lewis acid catalyst . Researchers continue to explore the reactivity of 1 with coordinated ligands in complexes from across the d-block, with a view to activation of catalysts and/or small molecules .
Properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)borinic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12HBF10O/c14-3-1(4(15)8(19)11(22)7(3)18)13(24)2-5(16)9(20)12(23)10(21)6(2)17/h24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXCDPDLPMAEIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C(=C1F)F)F)F)F)(C2=C(C(=C(C(=C2F)F)F)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12HBF10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431710 | |
Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2118-02-7 | |
Record name | Bis(pentafluorophenyl)borinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2118-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BIS(PENTAFLUOROPHENYL)BORINIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Borinic acid, B,B-bis(2,3,4,5,6-pentafluorophenyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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